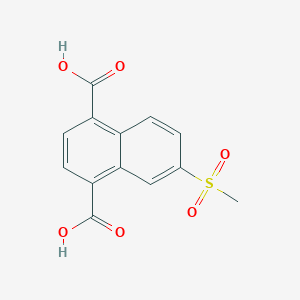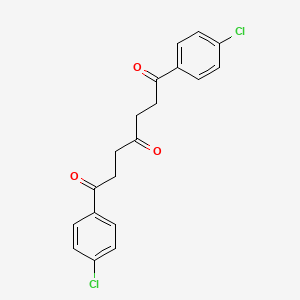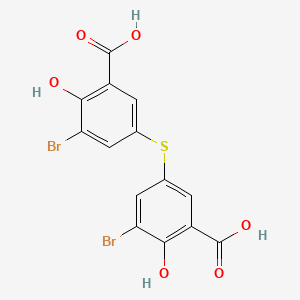
3,3'-Sulfonylbis(5-bromo-6-hydroxybenzoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Sulfonylbis(5-bromo-6-hydroxybenzoic acid) is a chemical compound with the molecular formula C14H8Br2O8S It is characterized by the presence of bromine, hydroxyl, and sulfonyl groups attached to a benzoic acid framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis(5-bromo-6-hydroxybenzoic acid) typically involves the reaction of 5-bromo-6-hydroxybenzoic acid with a sulfonylating agent. One common method is the use of sulfonyl chlorides under basic conditions to introduce the sulfonyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Sulfonylbis(5-bromo-6-hydroxybenzoic acid) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydroxybenzoic acid derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxybenzoic acid derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3’-Sulfonylbis(5-bromo-6-hydroxybenzoic acid) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 3,3’-Sulfonylbis(5-bromo-6-hydroxybenzoic acid) depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The sulfonyl and bromine groups can form strong interactions with various molecular targets, influencing pathways involved in inflammation, microbial growth, or other biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-hydroxybenzoic acid: A precursor in the synthesis of 3,3’-Sulfonylbis(5-bromo-6-hydroxybenzoic acid).
3-Bromo-4-hydroxybenzoic acid: Another brominated hydroxybenzoic acid with different substitution patterns.
Uniqueness
3,3’-Sulfonylbis(5-bromo-6-hydroxybenzoic acid) is unique due to the presence of both sulfonyl and bromine groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
62919-42-0 |
|---|---|
Molekularformel |
C14H8Br2O8S |
Molekulargewicht |
496.1 g/mol |
IUPAC-Name |
3-bromo-5-(3-bromo-5-carboxy-4-hydroxyphenyl)sulfonyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H8Br2O8S/c15-9-3-5(1-7(11(9)17)13(19)20)25(23,24)6-2-8(14(21)22)12(18)10(16)4-6/h1-4,17-18H,(H,19,20)(H,21,22) |
InChI-Schlüssel |
TVTIOYVWNPTDNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


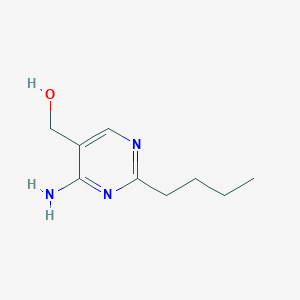
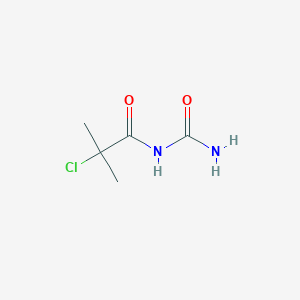
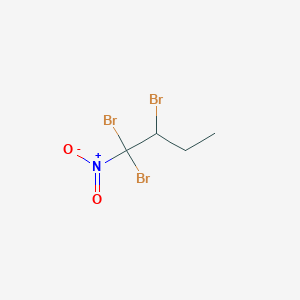
![N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513629.png)
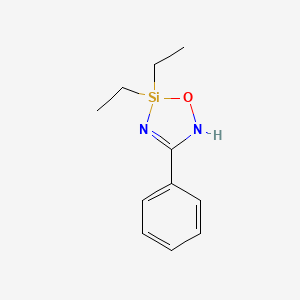
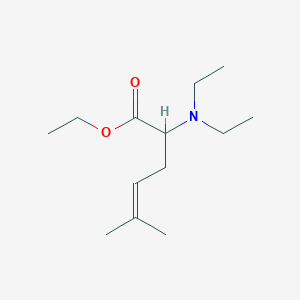
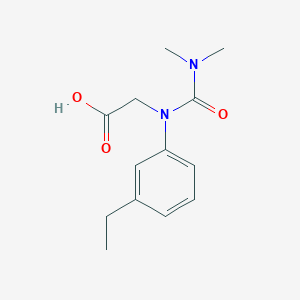
![2-[1-(tert-Butylperoxy)ethyl]naphthalene](/img/structure/B14513642.png)
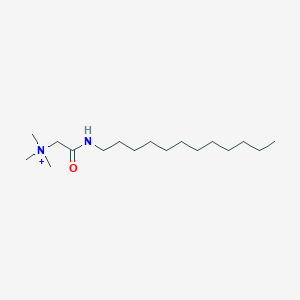
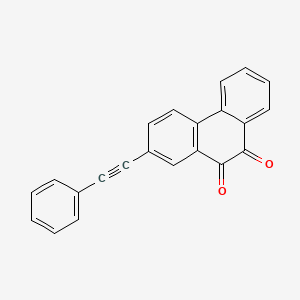
![4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)](/img/structure/B14513665.png)
